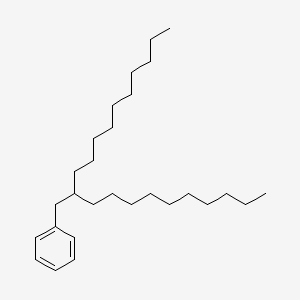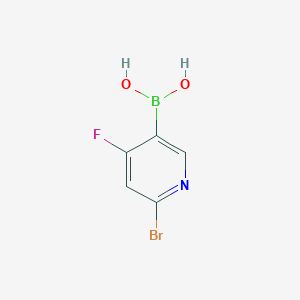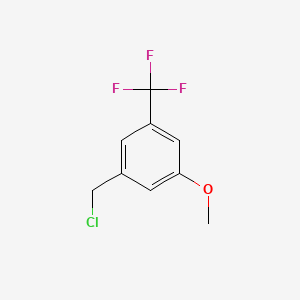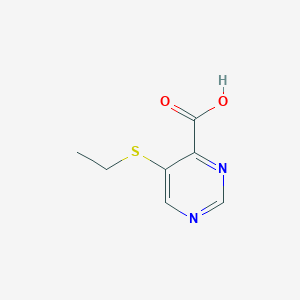
11-Benzylheneicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Benzylheneicosane is an organic compound that belongs to the class of long-chain hydrocarbons It is a derivative of heneicosane, which is a straight-chain saturated hydrocarbon with the chemical formula C21H44 The addition of a benzyl group to the eleventh carbon atom of heneicosane results in the formation of this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylheneicosane can be achieved through several methods. One common approach involves the alkylation of heneicosane with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the deprotonation of heneicosane to form a carbanion, which then attacks the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
11-Benzylheneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: The benzyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of benzyl alcohol, benzyl ketone, or benzoic acid derivatives.
Reduction: Formation of reduced hydrocarbons or alcohols.
Substitution: Formation of nitrobenzyl, sulfonylbenzyl, or halobenzyl derivatives.
科学研究应用
11-Benzylheneicosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes and its effect on lipid bilayers.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
作用机制
The mechanism of action of 11-Benzylheneicosane depends on its specific application. In biological systems, it may interact with lipid bilayers and cell membranes, altering their fluidity and permeability. The benzyl group can also participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
Heneicosane: The parent compound of 11-Benzylheneicosane, a straight-chain saturated hydrocarbon.
Benzylheneicosane Derivatives: Compounds with different substitution patterns on the heneicosane chain.
Uniqueness
This compound is unique due to the presence of the benzyl group at the eleventh carbon atom, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
属性
CAS 编号 |
55334-72-0 |
|---|---|
分子式 |
C28H50 |
分子量 |
386.7 g/mol |
IUPAC 名称 |
2-decyldodecylbenzene |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-18-22-27(26-28-24-20-17-21-25-28)23-19-16-14-12-10-8-6-4-2/h17,20-21,24-25,27H,3-16,18-19,22-23,26H2,1-2H3 |
InChI 键 |
QSAWTJXMGNQJFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)





![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
